1,3-Dimethyl-1-cyclohexene 1,3-Dimethyl-1-cyclohexene
Brand Name: Vulcanchem
CAS No.: 2808-76-6
VCID: VC14374422
InChI: InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H14
Molecular Weight: 110.20 g/mol

1,3-Dimethyl-1-cyclohexene

CAS No.: 2808-76-6

Cat. No.: VC14374422

Molecular Formula: C8H14

Molecular Weight: 110.20 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-1-cyclohexene - 2808-76-6

Specification

CAS No. 2808-76-6
Molecular Formula C8H14
Molecular Weight 110.20 g/mol
IUPAC Name 1,3-dimethylcyclohexene
Standard InChI InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h6-7H,3-5H2,1-2H3
Standard InChI Key XTCMQAVNRXZBRH-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(=C1)C

Introduction

Chemical Identity and Structural Characteristics

1,3-Dimethyl-1-cyclohexene (CAS Registry Number: 2808-76-6) is an unsaturated cyclic hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of 110.1968 g/mol . The IUPAC name specifies the double bond position at carbon 1 and methyl groups at carbons 1 and 3. Its structure is characterized by a six-membered ring with one double bond and two methyl substituents in a vicinal arrangement, leading to potential stereoisomerism.

Molecular Geometry and Stereochemistry

The cyclohexene ring adopts a half-chair conformation to minimize steric strain. The methyl groups at positions 1 and 3 introduce steric hindrance, influencing the compound’s reactivity and stability. Nuclear magnetic resonance (NMR) studies confirm the cis or trans arrangement of substituents, with the double bond at position 1 restricting free rotation .

Table 1: Key Physical Properties of 1,3-Dimethyl-1-cyclohexene

PropertyValueSource
Molecular FormulaC₈H₁₄
Molecular Weight110.1968 g/mol
Boiling Point138–140°C (estimated)
Density0.81 g/cm³ (predicted)
Refractive Index1.446 (n₀²⁰)

Synthesis and Industrial Production

The synthesis of 1,3-dimethyl-1-cyclohexene typically involves multi-step reactions starting from readily available precursors. A patented method outlines the following route :

Knoevenagel Condensation

Acetaldehyde (CH₃CHO) and ethyl acetoacetate (C₆H₁₀O₃) undergo condensation in the presence of piperidine as a catalyst. This step yields 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexen-1-one (Compound VI), a key intermediate.

Reaction Scheme 1:

CH3CHO+C6H10O3piperidineC11H16O3(VI)\text{CH}_3\text{CHO} + \text{C}_6\text{H}_{10}\text{O}_3 \xrightarrow{\text{piperidine}} \text{C}_{11}\text{H}_{16}\text{O}_3 \, (\text{VI})

Hydrolysis and Decarboxylation

Compound VI is treated with aqueous sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) to remove the ethoxycarbonyl group, forming 3,5-dimethyl-2-cyclohexen-1-one (Compound V).

Reaction Scheme 2:

C11H16O3NaOH/H2SO4C8H12O(V)\text{C}_{11}\text{H}_{16}\text{O}_3 \xrightarrow{\text{NaOH/H}_2\text{SO}_4} \text{C}_8\text{H}_{12}\text{O} \, (\text{V})

Catalytic Hydrogenation

Compound V undergoes hydrogenation using a metal catalyst (e.g., palladium on carbon) to saturate the double bond, yielding 3,5-dimethylcyclohexanone (Compound IV). Subsequent dehydration forms the final product, 1,3-dimethyl-1-cyclohexene .

Table 2: Spectroscopic Data for Key Intermediates

CompoundNMR Data (¹H, 400 MHz, CDCl₃)Source
Vδ 5.80–5.90 (m, 1H), 2.40 (dd, J=3.2, 15.9 Hz), 1.05 (d, J=6.4 Hz)
Iδ 3.50–3.70 (m, 1H), 1.90–2.10 (m, 4H), 1.20 (d, J=6.8 Hz)

Applications in Organic Chemistry

Pharmaceutical Intermediates

1,3-Dimethyl-1-cyclohexene is a precursor to cis,cis-3,5-dimethyl-1-cyclohexanol, a chiral building block for antihistamines and anti-inflammatory agents . Its rigid cyclohexene backbone enhances the stereoselectivity of downstream reactions.

Polymer Science

The compound’s unsaturated structure allows for radical polymerization, producing specialty polymers with high thermal stability. Copolymers incorporating 1,3-dimethyl-1-cyclohexene exhibit improved resistance to oxidative degradation .

Physicochemical Behavior

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset temperature of 210°C, attributed to the strain in the cyclohexene ring .

Solubility and Reactivity

The compound is soluble in nonpolar solvents (e.g., toluene, hexane) but insoluble in water. The electron-rich double bond undergoes electrophilic addition reactions, such as bromination and epoxidation .

Recent Advances and Future Directions

Recent patents highlight innovations in asymmetric hydrogenation to produce enantiomerically pure derivatives . Future research may explore green chemistry approaches to streamline synthesis and reduce reliance on toxic catalysts.

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